Epoxyoleic acid

Description

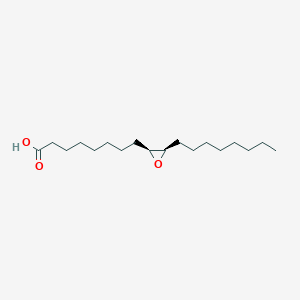

Structure

3D Structure

Properties

IUPAC Name |

8-[(2S,3R)-3-octyloxiran-2-yl]octanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H34O3/c1-2-3-4-5-7-10-13-16-17(21-16)14-11-8-6-9-12-15-18(19)20/h16-17H,2-15H2,1H3,(H,19,20)/t16-,17+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMYZYCNQZDBZBQ-SJORKVTESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC1C(O1)CCCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCC[C@@H]1[C@@H](O1)CCCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H34O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40179300 | |

| Record name | Octadecanoic acid, 9,10-epoxy-, cis- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40179300 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

298.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24560-98-3 | |

| Record name | Epoxyoleic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=24560-98-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 9,10-Epoxystearic acid, cis- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024560983 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Octadecanoic acid, 9,10-epoxy-, cis- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40179300 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 9,10-EPOXYSTEARIC ACID, CIS- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V168Q47TLP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

9,10-Epoxystearic Acid: Technical Synthesis and Bio-Application Guide

Topic: Discovery and Synthesis of 9,10-Epoxystearic Acid Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

9,10-Epoxystearic acid (9,10-ESA), also known as cis-9,10-epoxyoctadecanoic acid, is a pivotal fatty acid derivative serving as both a high-value industrial intermediate and a bioactive endogenous metabolite.[1] Historically synthesized via the Prilezhaev reaction (1909), modern interest has shifted toward green chemo-enzymatic synthesis to suppress ring-opening side reactions. Biologically, 9,10-ESA is identified as a leukotoxin and a specific biomarker for cytochrome P450 (CYP) activity, linking it to oxidative stress and lipid metabolism disorders. This guide provides a rigorous analysis of its chemical genesis, optimized synthesis protocols, and characterization standards.

Chemical Identity & Discovery

Historical Context

While the chemical synthesis of epoxidized fatty acids dates back to the early 20th century using peracids (Prilezhaev reaction), the biological isolation of 9,10-ESA is a more recent milestone.

-

Chemical Origins: First synthesized as a derivative of oleic acid to study fatty acid reactivity.

-

Biological Isolation (1988): Definitive isolation from human leukocytes was achieved by Laniado-Schwartzman et al., identifying it as a product of the oxidative burst in neutrophils.

-

Endogenous Production: It is now understood to be generated via Cytochrome P450 (CYP2C and CYP3A isoforms) epoxidation of oleic acid, distinct from non-enzymatic lipid peroxidation.

Physicochemical Properties

| Property | Value / Description |

| IUPAC Name | 8-(3-octyloxiran-2-yl)octanoic acid |

| Molecular Formula | C₁₈H₃₄O₃ |

| Molecular Weight | 298.46 g/mol |

| Stereochemistry | Typically cis when derived from oleic acid; trans from elaidic acid. |

| Solubility | Soluble in ethanol, DMSO, chloroform; insoluble in water. |

| Stability | Labile to acidic hydrolysis (forms 9,10-dihydroxystearic acid). |

Biosynthesis & Biological Significance

The CYP450 Pathway

In mammalian systems, 9,10-ESA is not merely a storage lipid but a signaling molecule. It acts as a "leukotoxin," with elevated levels observed in patients with acute respiratory distress syndrome (ARDS) and severe burns.

Figure 1: Endogenous biosynthesis and metabolic fate of 9,10-ESA. The hydrolysis product (DHSA) is often implicated in cytotoxicity.

Pharmacological Relevance

-

Cytotoxicity: In HepG2 (liver) cells, 9,10-ESA induces lipid droplet accumulation and G0/G1 cell cycle arrest.

-

Drug Target: Inhibition of Soluble Epoxide Hydrolase (sEH) stabilizes 9,10-ESA, potentially preserving its anti-inflammatory properties while preventing the formation of the toxic diol metabolite.

Chemical Synthesis Protocols

Two primary methods exist: the classical chemical route (high yield, harsh conditions) and the chemo-enzymatic route (high specificity, green conditions).

Protocol A: Classical Prilezhaev Epoxidation

Best for: Large-scale synthesis where acidic byproducts can be tolerated/purified.

Mechanism: In situ generation of performic acid from formic acid and hydrogen peroxide. Reaction: Oleic Acid + HCOOH + H₂O₂ → 9,10-ESA + H₂O + HCOOH

Step-by-Step Methodology:

-

Preparation: In a 500 mL three-necked flask equipped with a reflux condenser and thermometer, dissolve Oleic Acid (28.2 g, 0.1 mol) in Toluene (100 mL) .

-

Acid Addition: Add Formic Acid (98%, 4.6 g, 0.1 mol) . Stir at 300 RPM.

-

Oxidant Feed: Slowly add Hydrogen Peroxide (30% w/v, 17.0 g, 0.15 mol) dropwise over 30 minutes.

-

Critical Control: Maintain temperature < 50°C . Higher temperatures accelerate ring opening to the diol.

-

-

Reaction: Stir at 50°C for 4–6 hours. Monitor disappearance of alkene peak via TLC or IR.

-

Work-up:

-

Separate organic layer.

-

Wash with saturated NaHCO₃ (to remove acid) and brine.

-

Dry over anhydrous MgSO₄ and concentrate in vacuo.

-

-

Purification: Recrystallize from cold acetone or purify via silica gel column chromatography (Hexane:Ethyl Acetate 9:1).

Protocol B: Green Chemo-Enzymatic Synthesis (Novozym® 435)

Best for: High-purity applications requiring minimal ring opening.

Mechanism: Lipase B from Candida antarctica (immobilized) catalyzes the perhydrolysis of a carrier fatty acid (or the substrate itself) to form the peracid, which then spontaneously epoxidizes the alkene.

Step-by-Step Methodology:

-

Substrate Loading: Mix Oleic Acid (10 g) with Toluene (20 mL) in a jacketed glass reactor.

-

Catalyst Addition: Add Novozym 435 (immobilized lipase, 4% w/w relative to substrate) .

-

Oxidant Addition: Add Hydrogen Peroxide (30%, 1.5 molar equivalents) in 4 aliquots over 2 hours.

-

Why: High concentrations of H₂O₂ deactivate the enzyme. Stepwise addition preserves catalyst life.

-

-

Incubation: Stir at 40°C for 6–8 hours.

-

Note: This mild temperature prevents thermal degradation and ring opening.

-

-

Termination: Filter off the immobilized enzyme (can be washed and reused 3–5 times).

-

Isolation: Wash filtrate with water, dry, and evaporate solvent.

-

Yield: Typically >90% conversion with <2% diol byproduct.

-

Figure 2: Decision matrix and workflow for Chemical vs. Chemo-Enzymatic synthesis.

Characterization & Analysis

Validation of 9,10-ESA requires confirming the formation of the epoxide ring and the absence of the starting alkene or hydrolyzed diol.

Nuclear Magnetic Resonance (NMR)

-

¹H NMR (CDCl₃, 300/400 MHz):

-

Epoxide Methine Protons: The diagnostic signal is a multiplet at δ 2.85 – 2.95 ppm .

-

Missing Olefin: Disappearance of the alkene protons at δ 5.35 ppm confirms conversion.

-

α-Methylene Protons: Triplet at δ 2.34 ppm (-CH₂-COOH).

-

-

¹³C NMR:

-

Epoxide Carbons: Signals at δ 54.0 – 57.2 ppm .

-

Carbonyl Carbon: Signal at δ 180.0 ppm .

-

Infrared Spectroscopy (FT-IR)

-

Epoxide Ring: Characteristic absorption band (C-O-C stretching) at 820 – 845 cm⁻¹ (often cited at ~832 cm⁻¹).

-

Absence of OH: Lack of a broad band at 3300–3500 cm⁻¹ indicates no hydrolysis to dihydroxy stearic acid.

Gas Chromatography-Mass Spectrometry (GC-MS)

-

Derivatization: Must be converted to methyl ester (using diazomethane or BF₃-MeOH) prior to injection to avoid thermal degradation.

-

Fragmentation: Molecular ion [M]+ is often weak. Characteristic alpha-cleavage fragments adjacent to the epoxide ring are observed.

References

-

Laniado-Schwartzman, M., et al. (1988).[2] Isolation and quantitative determination of cis-9,10-epoxystearic acid in human leukocytes. Lipids , 23(11), 1015-1018.[3] Link

-

Swern, D., et al. (1944). Epoxidation of Oleic Acid. Organic Syntheses , Coll. Vol. 3, p. 217. Link (Historical baseline for Prilezhaev reaction).

-

Vlček, T., & Petrović, Z. S. (2006). Optimization of the chemoenzymatic epoxidation of soybean oil. Journal of the American Oil Chemists' Society , 83, 247–252. Link

- Zheng, G., et al. (2016). Preparation of 9,10-epoxystearic acid via chemo-enzymatic epoxidation. Catalysis Communications.

-

Cayman Chemical. (n.d.). cis-9,10-Epoxyoctadecanoic Acid Product Information. Link

-

PubChem. (n.d.).[4] 9,10-Epoxystearic acid Compound Summary. Link

Sources

- 1. 9,10-Epoxystearic acid | C18H34O3 | CID 15868 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. s3.eu-west-3.amazonaws.com [s3.eu-west-3.amazonaws.com]

- 3. cis-9,10-epoxystearic acid in human leukocytes: isolation and quantitative determination - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 9,10-Epoxystearic acid, cis- | C18H34O3 | CID 119250 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to Epoxyoleic Acid as a Lipid Mediator in Cell Signaling

Abstract

Epoxyoleic acids (EpOAs), also known as epoxyoctadecenoic acids (EpOMEs), are cytochrome P450 (CYP)-derived metabolites of oleic acid that have emerged as critical lipid mediators in a host of physiological and pathophysiological processes. Unlike their more extensively studied arachidonic acid-derived counterparts, the epoxyeicosatrienoic acids (EETs), the signaling roles of EpOAs are a burgeoning area of research. This technical guide provides an in-depth exploration of EpOA biosynthesis, metabolism, and mechanisms of action in cell signaling. We will delve into their established roles in regulating inflammation and cardiovascular homeostasis, supported by quantitative data. Furthermore, this guide offers detailed, field-proven methodologies for the extraction, quantification, and functional analysis of EpOAs, designed for researchers, scientists, and drug development professionals. Our objective is to furnish the scientific community with a comprehensive resource that is both conceptually robust and practically applicable for investigating this important class of signaling lipids.

Introduction: The Emerging Significance of Epoxyoleic Acids

The cellular lipidome is not merely a structural or energy storage compartment; it is a dynamic source of signaling molecules that fine-tune cellular responses to external and internal cues. Among these, the oxygenated metabolites of polyunsaturated fatty acids, collectively known as oxylipins, play pivotal roles. While the cyclooxygenase (COX) and lipoxygenase (LOX) pathways have long been appreciated, the third major enzymatic pathway, catalyzed by cytochrome P450 (CYP) epoxygenases, generates a unique class of lipid epoxides with potent biological activities.[1][2]

Epoxyoleic acids (EpOAs) are produced when CYP epoxygenases act on the abundant monounsaturated fatty acid, oleic acid (OA, 18:1n-9). These molecules, including the main regioisomers 9,10-EpOA and 12,13-EpOA, are increasingly recognized as autocrine and paracrine signaling mediators that contribute to the resolution of inflammation, vasodilation, and cardioprotection.[3][4] Their biological activity is tightly regulated by their rapid conversion to less active diols, dihydroxyoctadecenoic acids (DiHOMEs), by the enzyme soluble epoxide hydrolase (sEH).[5][6] This dynamic balance between synthesis and degradation dictates the signaling output of the EpOA pathway, making it an attractive target for therapeutic intervention in inflammatory and cardiovascular diseases.[7][8]

This guide will provide a detailed examination of the EpOA signaling axis, from its enzymatic origins to its cellular effects and the methodologies required to study it effectively.

Biosynthesis and Metabolism of Epoxyoleic Acids

The concentration and biological activity of EpOAs are governed by a two-enzyme system: synthesis by CYP epoxygenases and degradation by soluble epoxide hydrolase (sEH).

2.1. Synthesis via Cytochrome P450 Epoxygenases

CYP enzymes, a large family of heme-containing monooxygenases, are responsible for the epoxidation of various fatty acids.[1] Specifically, members of the CYP2C and CYP2J subfamilies are primary epoxygenases that convert oleic acid into its epoxide derivatives.[4] This reaction incorporates one atom of molecular oxygen across the double bond of oleic acid, forming a chemically reactive but biologically important epoxide ring. The two primary regioisomers formed are 9,10-EpOA and 12,13-EpOA.

2.2. Degradation via Soluble Epoxide Hydrolase (sEH)

The biological actions of EpOAs are terminated through rapid hydrolysis of the epoxide ring. The primary enzyme responsible for this is the soluble epoxide hydrolase (sEH), encoded by the EPHX2 gene.[5][6] sEH adds a molecule of water to the epoxide, converting the active EpOAs into their corresponding diols, 9,10-dihydroxyoctadecenoic acid (9,10-DiHOME) and 12,13-dihydroxyoctadecenoic acid (12,13-DiHOME).[4] These diols are generally considered to be significantly less biologically active than their parent epoxides.[5][9] Therefore, the ratio of EpOAs to DiHOMEs is often used as an indicator of sEH activity and the overall tone of this signaling pathway. Inhibition of sEH is a key pharmacological strategy to increase the endogenous levels of EpOAs and enhance their beneficial effects.[10][11]

Caption: Biosynthesis and degradation pathway of Epoxyoleic Acids (EpOAs).

Mechanisms of Action in Cell Signaling

EpOAs exert their biological effects by modulating several key intracellular signaling pathways, most notably those involved in inflammation and gene regulation. A primary mechanism involves the activation of Peroxisome Proliferator-Activated Receptors (PPARs).

3.1. Activation of PPARs

PPARs are a group of nuclear receptor proteins that function as transcription factors to regulate the expression of genes involved in metabolism and inflammation.[12] Both EpOAs and their parent molecule, oleic acid, have been shown to act as endogenous ligands for PPARs, particularly PPARα and PPARγ.[13][14]

Upon binding to EpOAs, PPARγ undergoes a conformational change, leading to its heterodimerization with the Retinoid X Receptor (RXR). This complex then translocates to the nucleus and binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes. This binding event typically leads to the suppression of pro-inflammatory gene expression. For example, PPARγ activation can inhibit the activity of the master inflammatory transcription factor, Nuclear Factor-kappa B (NF-κB).[15] By inhibiting NF-κB, EpOAs effectively reduce the transcription of pro-inflammatory cytokines like TNF-α, IL-6, and IL-1β.[14][15]

Caption: Simplified signaling pathway of EpOA-mediated anti-inflammatory effects via PPARγ.

Physiological Roles and Quantitative Effects

The signaling activities of EpOAs translate into significant physiological effects, particularly in the cardiovascular and immune systems.

4.1. Anti-inflammatory and Pro-resolving Actions

EpOAs are potent anti-inflammatory mediators.[16] They actively participate in the resolution phase of inflammation, a process critical for returning tissue to homeostasis. By activating PPARγ and inhibiting NF-κB, EpOAs suppress the production of inflammatory cytokines and chemokines.[14][15] This helps to limit the infiltration of immune cells and reduce tissue damage associated with chronic inflammation.[8] The therapeutic potential of this pathway is highlighted by studies using sEH inhibitors, which elevate endogenous EpOA levels and significantly attenuate inflammation in various disease models.[8][10]

4.2. Cardiovascular Effects

In the vascular system, EpOAs act as endothelium-derived hyperpolarizing factors (EDHFs), promoting vasodilation and regulating blood pressure.[3][7] They contribute to the maintenance of vascular homeostasis and have protective effects on the heart, reducing damage from ischemia-reperfusion injury.[17] The vasodilatory and cardioprotective actions of EpOAs are a key reason why enhancing this pathway is being explored for the treatment of hypertension and ischemic heart disease.[3][4]

Table 1: Summary of Reported Biological Effects of EpOAs and Related Compounds

| Mediator/Intervention | System/Model | Observed Effect | Quantitative Data | Reference |

| Oleic Acid (OA) | THP-1 Macrophages | Decreased LPS-induced TNF-α, IL-6, IL-1β | >50% reduction at 100 µM | [15] |

| sEH Inhibition | Mouse model of fatty liver disease | Attenuated hepatic inflammation and injury | Significant reduction in inflammatory markers | [10] |

| Epoxyeicosatrienoic acids (EETs) | Cardiovascular System | Vasodilation, anti-inflammatory | Potent vasodilators | [3][17] |

| Oleoylethanolamide (OEA) | Rodent model of neuroinflammation | Decreased NF-κB, iNOS, COX-2 expression | Significant neuroprotection | [14] |

Methodologies for Studying Epoxyoleic Acids

Investigating EpOAs requires specialized techniques for their extraction and sensitive quantification, as well as robust functional assays to determine their biological effects.

5.1. Experimental Workflow Overview

A typical experimental workflow for studying EpOAs involves sample collection (plasma, tissue, cells), lipid extraction, purification, quantification via mass spectrometry, and subsequent functional analysis.

Caption: General experimental workflow for the analysis of Epoxyoleic Acids.

5.2. Protocol 1: Lipid Extraction from Plasma Samples

This protocol is designed for the extraction of oxylipins, including EpOAs, from plasma for subsequent LC-MS/MS analysis.

-

Rationale: A liquid-liquid extraction using a solvent system optimized for semi-polar lipids like EpOAs is crucial. The inclusion of an antioxidant and an internal standard is essential for preventing degradation and ensuring accurate quantification.

-

Materials:

-

Plasma sample

-

Antioxidant solution (0.2 mg/mL BHT/EDTA in 1:1 water/methanol)

-

Internal Standard (IS) solution (e.g., 10 ng/mL d11-14,15-EET in ethanol)

-

Acetonitrile, HPLC grade

-

Acetic Acid, HPLC grade

-

Hexane, HPLC grade

-

Microcentrifuge tubes

-

-

Methodology:

-

Thaw plasma samples on ice.

-

To a 1.5 mL microcentrifuge tube, add 100 µL of plasma.

-

Add 10 µL of the antioxidant solution to prevent auto-oxidation during sample processing.

-

Add 10 µL of the internal standard solution. The IS will account for sample loss during extraction and variability in MS ionization.

-

Vortex briefly to mix.

-

Add 400 µL of ice-cold acetonitrile to precipitate proteins.

-

Vortex vigorously for 30 seconds and incubate at -20°C for 30 minutes to enhance protein precipitation.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Carefully transfer the supernatant to a new tube, avoiding the protein pellet.

-

Acidify the supernatant by adding 5 µL of 10% acetic acid. This ensures that the acidic lipids are protonated for efficient extraction.

-

Add 600 µL of hexane, vortex for 1 minute, and centrifuge at 2,000 x g for 5 minutes to separate the layers.

-

Transfer the upper hexane layer containing the lipids to a clean tube.

-

Dry the sample under a gentle stream of nitrogen gas.

-

Reconstitute the dried lipid extract in 50 µL of methanol/water (1:1, v/v) for LC-MS/MS analysis.

-

5.3. Protocol 2: Quantification by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific quantification of EpOAs.

-

Rationale: Reverse-phase chromatography separates the different EpOA isomers. Tandem mass spectrometry (MS/MS) provides high specificity and sensitivity by monitoring a specific precursor-to-product ion transition for each analyte and internal standard.

-

Instrumentation & Conditions:

-

LC System: UPLC/HPLC system

-

Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size)

-

Mobile Phase A: Water with 0.1% formic acid

-

Mobile Phase B: Acetonitrile/Methanol (80:20) with 0.1% formic acid

-

Gradient: A linear gradient from 30% B to 100% B over 15 minutes.

-

Mass Spectrometer: Triple quadrupole mass spectrometer

-

Ionization Mode: Negative Electrospray Ionization (ESI-)

-

Analysis Mode: Multiple Reaction Monitoring (MRM)

-

MRM Transitions (Example):

-

9,10-EpOA: m/z 295.2 -> 171.1

-

12,13-EpOA: m/z 295.2 -> 201.1

-

d11-14,15-EET (IS): m/z 330.3 -> 229.2

-

-

-

Self-Validation:

-

A standard curve using synthetic EpOA standards (0.01 to 10 ng/mL) must be prepared and run with each sample batch to ensure accurate quantification.

-

Quality control (QC) samples at low, medium, and high concentrations should be included to assess the accuracy and precision of the assay.

-

The ratio of the analyte peak area to the internal standard peak area is used for quantification to correct for variations.

-

Challenges and Future Directions

The study of EpOAs presents several challenges, including their low endogenous concentrations and chemical instability. The development of more sensitive analytical methods and stable EpOA analogs will be crucial for advancing the field. Future research will likely focus on elucidating the specific receptors for EpOAs, further defining their signaling networks, and exploring the therapeutic potential of sEH inhibitors in a wider range of human diseases, including neuroinflammatory disorders and metabolic syndrome.[8] The continued investigation into this signaling pathway holds significant promise for the development of novel anti-inflammatory and organ-protective therapies.

References

- The Cytochrome P450 Epoxygenase Pathway Regulates the Hepatic Inflammatory Response in F

- The role of epoxyeicosatrienoic acids in the cardiovascular system. PMC - PubMed Central.

- CYP450 Epoxygenase Metabolites, Epoxyeicosatrienoic Acids, as Novel Anti-Inflammatory Medi

- Inside epoxyeicosatrienoic acids and cardiovascular disease.

- Effect of 19,20-epoxydocosapentaenoic acid (19,20-EpDPE) on...

- The epoxy fatty acid pathway enhances cAMP in mammalian cells through multiple mechanisms. NIH.

- Role of epoxy-fatty acids and epoxide hydrolases in the pathology of neuro-inflamm

- Relative Importance of Soluble and Microsomal Epoxide Hydrolases for the Hydrolysis of Epoxy-F

- Stabilized epoxygenated fatty acids regulate inflammation, pain, angiogenesis and cancer. PMC - PubMed Central.

- Cytochrome P450 epoxygenase pathway of polyunsaturated f

- What Tom Brady Supplements and Diet Reveal About Weight Management. Centro Global de Ciudades.

- Cytochrome P450 epoxygenase pathway of polyunsaturated f

- Update on Anti-Inflammatory Molecular Mechanisms Induced by Oleic Acid. PMC - PubMed Central.

- Eicosapentaenoic acid (EPA) activates PPARγ signaling leading to cell cycle exit, lipid accumulation, and autophagy in human meibomian gland epithelial cells (hMGEC). NIH.

- Soluble epoxide hydrolase inhibition, epoxygenated f

- Anti-inflammatory effects of oleic acid and the anthocyanin keracyanin alone and in combination: effects on monocyte and macrophage responses and the NF-κB pathway. Food & Function (RSC Publishing).

- Role of epoxyeicosatrienoic acids in protecting the myocardium following ischemia/reperfusion injury. PMC - NIH.

- Role of cytochrome P450-epoxygenase and soluble epoxide hydrolase in the regul

Sources

- 1. Cytochrome P450 epoxygenase pathway of polyunsaturated fatty acid metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Cytochrome P450 epoxygenase pathway of polyunsaturated fatty acid metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The role of epoxyeicosatrienoic acids in the cardiovascular system - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Role of cytochrome P450-epoxygenase and soluble epoxide hydrolase in the regulation of vascular response - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Stabilized epoxygenated fatty acids regulate inflammation, pain, angiogenesis and cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Role of epoxy-fatty acids and epoxide hydrolases in the pathology of neuro-inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The epoxy fatty acid pathway enhances cAMP in mammalian cells through multiple mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The Cytochrome P450 Epoxygenase Pathway Regulates the Hepatic Inflammatory Response in Fatty Liver Disease | PLOS One [journals.plos.org]

- 11. Soluble epoxide hydrolase inhibition, epoxygenated fatty acids and nociception - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Eicosapentaenoic acid (EPA) activates PPARγ signaling leading to cell cycle exit, lipid accumulation, and autophagy in human meibomian gland epithelial cells (hMGEC) - PMC [pmc.ncbi.nlm.nih.gov]

- 13. globalcitieshub.org [globalcitieshub.org]

- 14. Update on Anti-Inflammatory Molecular Mechanisms Induced by Oleic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Anti-inflammatory effects of oleic acid and the anthocyanin keracyanin alone and in combination: effects on monocyte and macrophage responses and the NF-κB pathway - Food & Function (RSC Publishing) [pubs.rsc.org]

- 16. CYP450 Epoxygenase Metabolites, Epoxyeicosatrienoic Acids, as Novel Anti-Inflammatory Mediators [mdpi.com]

- 17. Role of epoxyeicosatrienoic acids in protecting the myocardium following ischemia/reperfusion injury - PMC [pmc.ncbi.nlm.nih.gov]

The Dual-Natured Metabolome: Soluble Epoxide Hydrolase in Epoxyoleic Acid Regulation

Topic: Role of Soluble Epoxide Hydrolase in Epoxyoleic Acid Metabolism Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary: The sEH Paradox

In the realm of lipid signaling, soluble epoxide hydrolase (sEH) is predominantly characterized as a therapeutic target for cardiovascular and inflammatory diseases. The standard paradigm is straightforward: sEH degrades beneficial epoxyeicosatrienoic acids (EETs)—potent vasodilators and anti-inflammatory agents derived from arachidonic acid.[1] Therefore, sEH inhibitors (sEHI) are developed to stabilize these "good" epoxides.[2]

However, this guide addresses a critical, often overlooked counter-narrative: the metabolism of epoxyoleic acid (specifically cis-9,10-epoxystearic acid or 9,10-EpSA ). Unlike the cytoprotective EETs, 9,10-EpSA acts as a cytotoxic mediator associated with oxidative stress and mitochondrial dysfunction. Here, sEH functions not as a terminator of beneficial signaling, but as a vital detoxification enzyme .

This guide provides a technical deep-dive into the metabolic fate of epoxyoleic acid, offering validated protocols for its quantification and enzymatic analysis. It challenges the "inhibition is always good" dogma by highlighting the potential accumulation of cytotoxic substrates during sEH blockade.

Molecular Mechanism: The Oleic Acid Cascade

The metabolism of oleic acid (18:1 n-9) through the cytochrome P450 (CYP) epoxygenase pathway yields a mono-epoxide that is distinct from the polyunsaturated fatty acid (PUFA) epoxides typically studied.

The Pathway

-

Precursor: Oleic Acid (OA), the most abundant monounsaturated fatty acid in human adipose tissue.

-

Epoxidation: Catalyzed by CYP450 isoforms (primarily CYP2C and CYP2J subfamilies) or via non-enzymatic free radical oxidation (lipid peroxidation).[3]

-

Hydrolysis: sEH (encoded by EPHX2) targets the oxirane ring of 9,10-EpSA.

-

Reaction: Nucleophilic attack by Asp335 of sEH on the epoxide carbon, forming a covalent alkyl-enzyme intermediate, followed by hydrolysis.

-

Product: threo-9,10-Dihydroxystearic Acid (9,10-DHSA) (also known as 9,10-DiHSA).

-

Figure 1: The metabolic pathway of Epoxyoleic Acid. Unlike the EET pathway where sEH inhibition preserves beneficial lipids, here it may stabilize the cytotoxic 9,10-EpSA.

Physiological Implications: Cytotoxicity vs. Cytoprotection

Understanding the biological activity of 9,10-EpSA is prerequisite to designing relevant experiments.

| Feature | Arachidonic Acid Epoxides (EETs) | Oleic Acid Epoxide (9,10-EpSA) |

| Primary Effect | Vasodilation, Anti-inflammatory, Analgesic | Cytotoxicity, Pro-oxidant |

| sEH Role | Inactivation (Terminates signal) | Detoxification (Removes toxin) |

| Cellular Impact | Hyperpolarization of smooth muscle | Mitochondrial depolarization, Apoptosis (HepG2) |

| sEH Inhibition | Beneficial (Stabilizes EETs) | Potential Risk (Accumulates EpSA) |

Key Insight for Drug Development: When screening sEH inhibitors, researchers must monitor 9,10-EpSA levels. An ideal therapeutic window exists where EETs are stabilized enough to provide benefit, but 9,10-EpSA does not reach cytotoxic thresholds. High-concentration accumulation of 9,10-EpSA has been linked to acute respiratory distress syndrome (ARDS) and cardiac dysfunction, often colloquially grouped with "leukotoxins" (though strictly, leukotoxin refers to the linoleate derivative).

Analytical Methodologies

To rigorously investigate this pathway, two core protocols are required: an enzyme activity assay to determine kinetics, and an LC-MS/MS method for quantification in biological matrices.

Protocol A: In Vitro sEH Activity Assay (9,10-EpSA Substrate)

Rationale: Standard fluorescent substrates (like PHOME) are surrogates. To understand the specific turnover of epoxyoleic acid, you must use the native lipid.

Materials:

-

Recombinant human sEH (hsEH).

-

Substrate: cis-9,10-Epoxystearic acid (commercially available or synthesized via mCPBA oxidation of oleic acid).

-

Buffer: Sodium Phosphate (0.1 M, pH 7.4) with 0.1 mg/mL BSA (to solubilize the lipid).

Workflow:

-

Preparation: Prepare a 10 mM stock of 9,10-EpSA in ethanol.

-

Incubation: Dilute substrate to final concentrations ranging from 1 µM to 100 µM in reaction buffer.

-

Initiation: Add hsEH (final conc. 1–5 nM) to initiate the reaction at 37°C.

-

Quenching: At designated time points (e.g., 5, 10, 15 min), remove aliquots and quench with ice-cold acetonitrile containing internal standard (e.g., 9,10-DHSA-d17 or deuterated oleic acid).

-

Analysis: Analyze supernatant via LC-MS/MS (Protocol B).

Self-Validation Step: Ensure linear product formation (<15% substrate conversion) to calculate initial velocity (

Protocol B: LC-MS/MS Quantification of EpSA and DHSA

Rationale: Gas Chromatography (GC) requires derivatization which can artifactually open epoxide rings. LC-MS/MS in negative electrospray ionization (ESI-) mode is the gold standard for preserving the epoxide moiety.

Instrument Parameters:

-

Column: C18 Reverse Phase (e.g., 2.1 x 100 mm, 1.7 µm).

-

Mobile Phase A: Water + 0.02% Acetic Acid (Acetic acid aids ionization of fatty acids in negative mode).

-

Mobile Phase B: Acetonitrile/Isopropanol (90:10) + 0.02% Acetic Acid.

-

Gradient: 40% B to 99% B over 10 minutes.

MRM Transitions (Negative Mode):

| Analyte | Precursor Ion (

Extraction Protocol (Plasma/Media):

-

LLE: Add 200 µL sample to 600 µL Ethyl Acetate (acidified with 0.1% acetic acid).

-

Vortex/Spin: Vortex 5 min, Centrifuge 3000 x g for 5 min.

-

Dry: Transfer organic layer, dry under nitrogen.

-

Reconstitute: Resuspend in 100 µL Methanol/Water (50:50).

-

Critical Control: Do not use acidic conditions during reconstitution or storage to prevent non-enzymatic hydrolysis of the epoxide.

-

Figure 2: Validated LC-MS/MS workflow for the extraction and quantification of labile fatty acid epoxides.

Data Interpretation & Kinetic Analysis

When analyzing the role of sEH in this pathway, the Epoxide:Diol Ratio is the critical biomarker.

Interpreting the Ratio

-

Baseline: In healthy tissue, sEH activity is high, keeping the ratio low (rapid detoxification).

-

sEH Inhibition: The ratio increases significantly.

-

Risk Assessment: If [9,10-EpSA] exceeds 50 µM (based on HepG2 cytotoxicity data), the inhibitor may be causing off-target toxicity via the oleic acid pathway, even if it is successfully increasing therapeutic EETs.

-

Comparative Kinetics

sEH exhibits different catalytic efficiencies (

| Substrate | Relative | Biological Outcome of Hydrolysis | |

| 14,15-EET (Arachidonic) | ~2.0 | 100% (Reference) | Loss of anti-inflammatory signal |

| 9,10-EpSA (Oleic) | ~5-10 | ~60-80% | Detoxification of cytotoxin |

| Trans-stilbene oxide (TSO) | ~50 | <5% | Surrogate marker only |

Note: Values are approximate based on recombinant human sEH data. 9,10-EpSA is a competent substrate, meaning sEH is biologically relevant for its clearance.

References

-

Zheng, J., et al. "Metabolism of epoxy fatty acids by soluble epoxide hydrolase." Expert Opinion on Drug Metabolism & Toxicology, 2014.

-

Liu, Y., et al. "Epoxy Stearic Acid, an Oxidative Product Derived from Oleic Acid, Induces Cytotoxicity, Oxidative Stress, and Apoptosis in HepG2 Cells." Journal of Agricultural and Food Chemistry, 2018.[4]

-

Morisseau, C., & Hammock, B. D. "Impact of Soluble Epoxide Hydrolase and Epoxyeicosanoids on Human Health." Annual Review of Pharmacology and Toxicology, 2013.

-

De Taeye, B. M., et al. "Macrophage TNF-alpha expression is regulated by soluble epoxide hydrolase." Prostaglandins & Other Lipid Mediators, 2010.

-

Newman, J. W., et al. "Comprehensive LC/MS/MS profiling of the arachidonic acid cascade." Prostaglandins, Leukotrienes and Essential Fatty Acids, 2002.

Sources

- 1. Epoxides and Soluble Epoxide Hydrolase in Cardiovascular Physiology - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Soluble epoxide hydrolase inhibition reveals novel biological functions of epoxyeicosatrienoic acids (EETs) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Epoxy Stearic Acid, an Oxidative Product Derived from Oleic Acid, Induces Cytotoxicity, Oxidative Stress, and Apoptosis in HepG2 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. cis-9,10-Epoxystearic Acid (IARC Summary & Evaluation, Volume 11, 1976) [inchem.org]

In Vitro Toxicological Profile of Epoxyoleic Acid: A Technical Guide for Researchers

Introduction: The Dual Nature of Epoxyoleic Acid

Epoxyoleic acid (EpOA), an epoxide derivative of the monounsaturated fatty acid oleic acid, represents a class of lipid mediators with a dual identity. Endogenously produced by cytochrome P450 (CYP) epoxygenases, EpOA and other epoxy fatty acids (EpFAs) are increasingly recognized for their roles in cellular signaling, often exerting anti-inflammatory and protective effects.[1][2] However, the presence of a reactive epoxide ring raises pertinent questions regarding its potential toxicity.[3] This is further complicated by the fact that EpOA is also formed during the processing of lipid-rich foods, leading to dietary exposure.[3]

The primary metabolic fate of EpOA in vivo is hydrolysis by soluble epoxide hydrolase (sEH) to its corresponding vicinal diol, dihydroxyoctadecenoic acid (DiHOME).[4] This metabolic conversion is a critical determinant of its biological and toxicological profile, as the diol metabolite may exhibit distinct and, in some cases, more pronounced toxicity.[4]

This technical guide provides an in-depth exploration of the in vitro toxicological assessment of EpOA, offering researchers, scientists, and drug development professionals a comprehensive framework for evaluating its safety and understanding its mechanisms of action. We will delve into the core toxicological endpoints, provide detailed, field-proven experimental protocols, and discuss the causal relationships behind experimental choices, ensuring a robust and self-validating approach to the study of this intriguing lipid mediator.

Metabolic Pathway of Epoxyoleic Acid

The biological activity and potential toxicity of Epoxyoleic Acid (EpOA) are intrinsically linked to its metabolic conversion. Understanding this pathway is fundamental to designing and interpreting in vitro toxicological studies.

Caption: Metabolic conversion of Oleic Acid to EpOA and its subsequent hydrolysis to DiHOME.

Assessment of Cytotoxicity

A primary step in toxicological evaluation is the assessment of a compound's ability to induce cell death. For EpOA, studies have indicated weak cytotoxicity at high concentrations, comparable to its parent compound, oleic acid.[3] However, a comprehensive evaluation requires the use of multiple assays that probe different mechanisms of cell death.

MTT Assay: Measuring Metabolic Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the reduction of MTT by mitochondrial succinate dehydrogenase to form formazan. The amount of formazan produced is proportional to the number of metabolically active, viable cells.

Experimental Protocol: MTT Assay

-

Cell Seeding: Seed cells (e.g., HepG2) in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

Compound Treatment: Treat cells with a range of EpOA concentrations (and vehicle control) for a specified duration (e.g., 24, 48, 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.

-

Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control. Determine the IC50 value, the concentration at which 50% of cell viability is inhibited.

LDH Assay: Assessing Membrane Integrity

The Lactate Dehydrogenase (LDH) assay is a cytotoxicity assay that measures the activity of LDH released from cells with damaged plasma membranes.

Experimental Protocol: LDH Assay

-

Cell Seeding and Treatment: Follow the same initial steps as the MTT assay.

-

Supernatant Collection: After the treatment period, carefully collect the cell culture supernatant.

-

LDH Reaction: In a separate 96-well plate, mix the supernatant with the LDH assay reaction mixture.

-

Incubation: Incubate at room temperature, protected from light, for the time specified in the manufacturer's protocol.

-

Absorbance Measurement: Measure the absorbance at the recommended wavelength (typically 490 nm).

-

Data Analysis: Calculate the percentage of LDH release relative to a positive control (cells lysed to release maximum LDH).

Evaluation of Genotoxicity

Given the reactive nature of the epoxide group, assessing the genotoxic potential of EpOA is crucial. While initial studies have shown negative results in standard genotoxicity tests, a thorough investigation is warranted.[3]

Comet Assay (Single Cell Gel Electrophoresis)

The Comet assay is a sensitive method for detecting DNA strand breaks in individual cells.

Experimental Protocol: Comet Assay

-

Cell Treatment: Treat cells with EpOA at various concentrations for a defined period.

-

Cell Embedding: Embed the treated cells in a low-melting-point agarose on a microscope slide.

-

Lysis: Lyse the cells with a high-salt and detergent solution to remove membranes and cytoplasm, leaving behind the nucleoid.

-

Alkaline Unwinding: Incubate the slides in an alkaline buffer to unwind the DNA.

-

Electrophoresis: Subject the slides to electrophoresis, allowing the negatively charged, fragmented DNA to migrate towards the anode, forming a "comet tail."

-

Staining and Visualization: Stain the DNA with a fluorescent dye (e.g., SYBR Green) and visualize using a fluorescence microscope.

-

Data Analysis: Quantify the extent of DNA damage by measuring the length and intensity of the comet tail.

In Vitro Micronucleus Test

The micronucleus test detects the formation of small, membrane-bound DNA fragments (micronuclei) in the cytoplasm of interphase cells, which arise from chromosome breaks or whole chromosome loss.

Experimental Protocol: Micronucleus Test

-

Cell Treatment: Treat cells with EpOA.

-

Cytokinesis Block: Add cytochalasin B to block cytokinesis, leading to the accumulation of binucleated cells.

-

Cell Harvesting and Staining: Harvest the cells, fix them, and stain the cytoplasm and nuclei with appropriate dyes (e.g., Giemsa or a fluorescent DNA dye).

-

Microscopic Analysis: Score the frequency of micronuclei in binucleated cells.

-

Data Analysis: Compare the frequency of micronucleated cells in treated versus control cultures.

Investigating Oxidative Stress

The induction of oxidative stress is a common mechanism of toxicity for many compounds. For a related compound, epoxy stearic acid, an increase in reactive oxygen species (ROS) has been observed.

DCFH-DA Assay for Intracellular ROS

The 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) assay is a widely used method to measure intracellular ROS. DCFH-DA is a cell-permeable compound that is deacetylated by intracellular esterases to the non-fluorescent DCFH, which is then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF).

Experimental Protocol: DCFH-DA Assay

-

Cell Seeding and Treatment: Seed cells in a black, clear-bottom 96-well plate and treat with EpOA.

-

DCFH-DA Loading: Wash the cells and incubate them with DCFH-DA solution.

-

Fluorescence Measurement: Measure the fluorescence intensity at an excitation/emission of ~485/535 nm using a fluorescence plate reader or visualize by fluorescence microscopy.

-

Data Analysis: Quantify the fold change in ROS production in treated cells compared to the vehicle control.

Apoptosis and Necrosis Assays

Distinguishing between different modes of cell death, such as apoptosis and necrosis, provides valuable mechanistic insights into a compound's toxicity.

Annexin V/Propidium Iodide (PI) Staining

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. PI is a fluorescent nuclear stain that is excluded by viable and early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membrane integrity.

Experimental Protocol: Annexin V/PI Staining

-

Cell Treatment: Treat cells with EpOA.

-

Cell Harvesting: Harvest both adherent and floating cells.

-

Staining: Resuspend the cells in Annexin V binding buffer and stain with FITC-conjugated Annexin V and PI.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

-

Data Interpretation:

-

Annexin V- / PI- : Viable cells

-

Annexin V+ / PI- : Early apoptotic cells

-

Annexin V+ / PI+ : Late apoptotic/necrotic cells

-

Annexin V- / PI+ : Necrotic cells

-

Caspase-3/7 Activity Assay

Caspases-3 and -7 are key executioner caspases in the apoptotic pathway. This assay utilizes a substrate that, when cleaved by active caspase-3 or -7, releases a luminescent or fluorescent signal.

Experimental Protocol: Caspase-3/7 Assay

-

Cell Seeding and Treatment: Treat cells in a white-walled 96-well plate.

-

Reagent Addition: Add the caspase-3/7 reagent directly to the wells.

-

Incubation: Incubate at room temperature.

-

Signal Measurement: Measure luminescence or fluorescence using a plate reader.

-

Data Analysis: Determine the fold increase in caspase-3/7 activity in treated cells compared to the control.

Mechanistic Insights: Signaling Pathway Analysis

Epoxy fatty acids are known to modulate various signaling pathways. Investigating the effect of EpOA on key pathways like NF-κB and MAPK can provide a deeper understanding of its toxicological mechanism.[2]

Western Blot Analysis of NF-κB and MAPK Pathways

Western blotting can be used to assess the activation of these pathways by measuring the phosphorylation status of key proteins (e.g., p65 for NF-κB, p38, ERK1/2 for MAPK).

Experimental Workflow: Western Blot Analysis

Caption: A generalized workflow for Western blot analysis of signaling proteins.

Data Summary and Interpretation

A crucial aspect of in vitro toxicology is the clear and concise presentation of quantitative data. The following table provides a template for summarizing key toxicological endpoints for EpOA.

Table 1: Summary of In Vitro Toxicological Data for Epoxyoleic Acid

| Assay | Cell Line | Endpoint | Result | Reference |

| Cytotoxicity | ||||

| MTT Assay | HepG2 | IC50 (µM) | Weak cytotoxicity at high concentrations | [3] |

| LDH Assay | HepG2 | % LDH Release | To be determined | |

| Genotoxicity | ||||

| Comet Assay | HepG2 | % Tail DNA | Negative | [3] |

| Micronucleus Test | HepG2 | Micronuclei Freq. | Negative | [3] |

| Oxidative Stress | ||||

| DCFH-DA Assay | HepG2 | Fold ROS Increase | To be determined | |

| Apoptosis/Necrosis | ||||

| Annexin V/PI Staining | HepG2 | % Apoptotic Cells | To be determined | |

| Caspase-3/7 Activity | HepG2 | Fold Increase | To be determined |

Note: "To be determined" indicates areas where further experimental data for EpOA is needed, though studies on related compounds suggest these are important endpoints to investigate.

Conclusion and Future Directions

The in vitro toxicological assessment of epoxyoleic acid reveals a complex profile. Current evidence suggests low cytotoxic and genotoxic potential at physiological concentrations. However, the potential for toxicity, particularly following metabolism to its diol by sEH, warrants further in-depth investigation. The protocols and frameworks provided in this guide offer a robust starting point for researchers to systematically evaluate the safety of EpOA and other related epoxy fatty acids.

Future research should focus on:

-

Direct comparative studies of EpOA and its diol metabolite, DiHOME, across a range of toxicological endpoints.

-

Elucidation of the specific signaling pathways modulated by EpOA and DiHOME to better understand their mechanisms of action.

-

Utilizing more complex in vitro models , such as 3D cell cultures and organ-on-a-chip systems, to better mimic the in vivo environment.

By employing a multi-faceted and mechanistically driven approach, the scientific community can build a comprehensive understanding of the toxicological profile of epoxyoleic acid, ensuring its safe application in various fields.

References

- McReynolds, C., Hammock, B., & Morisseau, C. (n.d.). Regulatory lipid vicinal diols counteract the biological activity of epoxy fatty acids and can act as biomarkers and mechanisms for disease progression.

-

IC50 values (doses that inhibits 50% of the cell viability) calculated after 72 h exposure of. (n.d.). ResearchGate. Retrieved January 31, 2026, from [Link]

-

McReynolds, C. B., D-Ambrosio, D., Wagner, K., & Hammock, B. D. (2020). Epoxy Fatty Acids Are Promising Targets for Treatment of Pain, Cardiovascular Disease and Other Indications Characterized by Mitochondrial Dysfunction, Endoplasmic Stress and Inflammation. In Springer eBooks (pp. 71–99). [Link]

-

Mohamed, W. A. S., Ismail, N. Z., Omar, E. A., Samad, N. A., & Mohamad, S. (2020). GC-MS Evaluation, Antioxidant Content, and Cytotoxic Activity of Propolis Extract from Peninsular Malaysian Stingless Bees, Tetrigona Apicalis. Evidence-Based Complementary and Alternative Medicine, 2020, 1–14. [Link]

-

Iwatacch, A., & N-Sy, C. (2018). In vitro investigation of cytotoxic and antioxidative activities of Ardisia crispa against breast cancer cell lines, MCF-7 and MDA-MB-231. BMC Complementary and Alternative Medicine, 18(1). [Link]

-

Szymańska, E., & Szymański, P. (2017). Comparison of Drug Inhibitory Effects (IC50) in Monolayer and Spheroid Cultures. In Springer eBooks (pp. 201–209). [Link]

-

Gansner, E. R., & North, S. C. (2015, January 5). Drawing graphs with dot. Graphviz. Retrieved January 31, 2026, from [Link]

-

Graphviz Examples and Tutorial. (n.d.). Sketchviz. Retrieved January 31, 2026, from [Link]

-

Kitaguchi, T., Tanaka, M., Matsuda, T., Mizota, T., Ohno, K., Kobayashi, K., Ogra, Y., & Tanaka, M. (2020). In vitro toxicity studies of epoxyoleic acid and diepoxylinoleic acid. Fundamental Toxicological Sciences, 7(3), 123–132. [Link]

-

Barnett, L. M., & Newman, J. W. (2015). Cytochrome P450-derived Linoleic Acid Metabolites EpOMEs and DiHOMEs: A Review of Recent Studies. Prostaglandins & Other Lipid Mediators, 121(Pt A), 55–70. [Link]

-

Lee, Y., Lee, Y.-S., Choi, E.-M., Kim, Y.-S., & Kim, Y.-S. (2015). Evidence that α-lipoic acid inhibits NF-κB activation independent of its antioxidant function. Immunopharmacology and Immunotoxicology, 37(3), 247–254. [Link]

-

Real examples of Graphviz. (2020, January 16). DevTools daily. Retrieved January 31, 2026, from [Link]

-

DOT Language. (2024, September 28). Graphviz. Retrieved January 31, 2026, from [Link]

-

Complex GraphViz DOT Sample. (n.d.). GitHub. Retrieved January 31, 2026, from [Link]

-

Effect of oleic acid on the NF-κB signaling pathway. (A) Oleic acid... (n.d.). ResearchGate. Retrieved January 31, 2026, from [Link]

-

Graphviz tutorial. (2021, January 13). YouTube. Retrieved January 31, 2026, from [Link]

-

Lim, J.-H., Gerhart-Hines, Z., Dominy, J. E., Lee, Y., Kim, S., Tabata, M., Xiang, Y. K., & Puigserver, P. (2013). Oleic Acid Stimulates Complete Oxidation of Fatty Acids through Protein Kinase A-dependent Activation of SIRT1-PGC1α Complex. The Journal of Biological Chemistry, 288(10), 7117–7126. [Link]

-

Weaver, J., L-Townsend, S., Gill, A., L-Lopez, M., Baker, P., Y-Beavers, J., L-Gauthier, K., & Lopez, M. (2022). sEH-derived metabolites of linoleic acid drive pathologic inflammation while impairing key innate immune cell function in burn injury. Proceedings of the National Academy of Sciences of the United States of America, 119(13). [Link]

-

Linoleic acid activates AMPK through directly binding to AMPKγ a... (n.d.). ResearchGate. Retrieved January 31, 2026, from [Link]

-

Sisignano, M., Angioni, C., Park, C.-K., Ferreiros, N., Schuh, C. D., Suo, J., Schreiber, Y., Parnham, M. J., Zimmer, A., & Geisslinger, G. (2018). The oxidized linoleic acid metabolite 12,13-DiHOME mediates thermal hyperalgesia during inflammatory pain. Scientific Reports, 8(1). [Link]

-

In vitro toxicity studies of epoxyoleic acid and diepoxylinoleic acid. (n.d.). ResearchGate. Retrieved January 31, 2026, from [Link]

-

12,13-diHOME as a new therapeutic target for metabolic diseases. (n.d.). ResearchGate. Retrieved January 31, 2026, from [Link]

-

Lewis, T. S., Shapiro, P. S., & Ahn, N. G. (1998). Signal Transduction through MAP Kinase Cascades. Advances in Cancer Research, 195–239. [Link]

-

Boral, D., Lee, S., Kim, D.-J., Joung, D., & Kim, Y. (2021). Adrenic Acid-Derived Epoxy Fatty Acids Are Naturally Occurring Lipids and Their Methyl Ester Prodrug Reduce Endoplasmic Reticulum Stress and Inflammatory Pain. Journal of Medicinal Chemistry, 64(6), 3436–3453. [Link]

-

Lynes, M. D., Leiria, L. O., Lundh, M., Bartelt, A., Shamsi, F., Huang, T. L., Takahashi, H., Hirshman, M. F., Schlein, C., & Lee, A. (2017). The cold-induced lipokine 12,13-diHOME promotes fatty acid transport into brown adipose tissue. Nature Medicine, 23(5), 631–637. [Link]

-

Gao, L., Wang, J., Sekhar, K. R., & Freeman, M. L. (2008). Activation of the antioxidant response element by specific oxidized metabolites of linoleic acid. The Journal of Biological Chemistry, 283(23), 15613–15621. [Link]

Sources

- 1. youtube.com [youtube.com]

- 2. Epoxy Fatty Acids Are Promising Targets for Treatment of Pain, Cardiovascular Disease and Other Indications Characterized by Mitochondrial Dysfunction, Endoplasmic Stress and Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Cytochrome P450-derived Linoleic Acid Metabolites EpOMEs and DiHOMEs: A Review of Recent Studies - PMC [pmc.ncbi.nlm.nih.gov]

Regulation of Gene Expression by Epoxyoleic Acid: A Technical Guide

Content Type: Technical Whitepaper Audience: Researchers, Scientists, and Drug Development Professionals Subject: cis-9,10-Epoxystearic Acid (9,10-ESA) Signaling and Gene Modulation

Executive Summary

Epoxyoleic acid, specifically cis-9,10-epoxystearic acid (9,10-ESA) , is a bioactive lipid mediator derived from the cytochrome P450 (CYP) monooxygenase-dependent epoxidation of oleic acid. While often overshadowed by its polyunsaturated counterparts (e.g., epoxyeicosatrienoic acids or EETs), 9,10-ESA plays a distinct and critical role in cellular homeostasis and pathophysiology.

Unlike the generally cytoprotective EETs, 9,10-ESA is frequently implicated in oxidative stress signaling and cytotoxicity , particularly in hepatic and cardiovascular tissues. This guide dissects the molecular mechanisms by which 9,10-ESA regulates gene expression, focusing on its capacity to modulate antioxidant defense systems, induce cell cycle arrest, and trigger apoptotic pathways.

Biosynthesis and Metabolic Fate

Understanding the regulatory potential of 9,10-ESA requires mapping its metabolic trajectory. It is not merely a degradation product but a synthesized ligand with specific biological targets.

The CYP-sEH Axis

The cellular concentration of 9,10-ESA is tightly controlled by the balance between its synthesis via CYP isoforms (predominantly CYP2C and CYP2J in humans) and its hydrolysis by Soluble Epoxide Hydrolase (sEH) into the corresponding diol, threo-9,10-dihydroxyoctadecanoic acid (9,10-DHOME).

Critical Insight: The toxicity and signaling potency of fatty acid epoxides are often sEH-dependent.[1] For 9,10-ESA, inhibition of sEH can alter its biological residence time, potentiating its effects on gene expression.

Figure 1: The biosynthetic pathway of 9,10-ESA showing the critical regulatory node of Soluble Epoxide Hydrolase (sEH).

Mechanisms of Gene Regulation[2]

The regulation of gene expression by 9,10-ESA is primarily characterized by a pro-oxidant signaling cascade . Unlike signaling lipids that activate survival pathways (e.g., PI3K/Akt), 9,10-ESA accumulation is associated with the suppression of antioxidant defenses and the activation of cell death programs.

The Oxidative Stress Paradox

While many lipid mediators induce Nrf2 to upregulate antioxidant genes, 9,10-ESA treatment in models like HepG2 cells results in the downregulation of key antioxidant enzymes. This suppression creates a feed-forward loop of oxidative stress.

-

Target: SOD1/2 (Superoxide Dismutase)

-

Effect: Reduced mRNA and protein expression.[2]

-

Consequence: Accumulation of superoxide anions (

).

-

-

Target: CAT (Catalase) & GPx (Glutathione Peroxidase)

-

Effect: Significant transcriptional repression.

-

Consequence: Impaired clearance of hydrogen peroxide (

) and lipid hydroperoxides.

-

Cell Cycle and Apoptosis

9,10-ESA functions as a checkpoint regulator, forcing cells into arrest and eventual apoptosis if the stress threshold is exceeded.

-

Cell Cycle Arrest: Induction of G0/G1 arrest.

-

Apoptotic Markers: Externalization of phosphatidylserine (Annexin V binding) and activation of Caspase cascades.

Nuclear Receptor Interactions (PPARs)

While 9,10-ESA is structurally similar to PPAR ligands (like 13-HPODE or fibrates), its primary phenotypic output in high concentrations is toxicity. However, at physiological levels, it may act as a weak ligand for PPAR

Data Synthesis: Gene Expression Targets

The following table summarizes the transcriptional alterations induced by 9,10-ESA, synthesized from key toxicological studies (e.g., HepG2 models).

| Gene Category | Target Gene | Regulation Direction | Physiological Consequence |

| Antioxidant Defense | SOD1 / SOD2 | Down ( | Increased superoxide levels; mitochondrial stress. |

| CAT (Catalase) | Down ( | Accumulation of | |

| GPx (Glutathione Peroxidase) | Down ( | Failure to neutralize lipid peroxides. | |

| Cell Cycle | CDK2 / Cyclin D1 | Down ( | G0/G1 Cell Cycle Arrest. |

| Apoptosis | Caspase-3 | Up ( | Execution of apoptosis. |

| Stress Markers | MDA (Lipid Peroxidation) | Up ( | Marker of membrane damage (secondary to gene suppression). |

Experimental Protocols

To study the effects of 9,10-ESA on gene expression, a rigorous experimental framework is required. The following protocols ensure reproducibility and validity.

Protocol A: Preparation of 9,10-ESA Stock

Note: 9,10-ESA is labile. Proper handling is critical to prevent hydrolysis to the diol.

-

Source: Obtain high-purity (

98%) cis-9,10-epoxystearic acid (e.g., Cayman Chemical, Sigma). -

Solubilization: Dissolve in anhydrous DMSO or Ethanol.

-

Stock Conc: 100 mM.

-

Storage: -80°C under argon gas to prevent auto-oxidation.

-

-

Vehicle Control: All experimental conditions must use a vehicle control with identical solvent concentration (final conc < 0.1%).

Protocol B: Treatment & Gene Expression Analysis (HepG2 Model)

Objective: Quantify the downregulation of antioxidant genes (SOD, CAT, GPx).

-

Cell Seeding: Seed HepG2 cells at

cells/well in 6-well plates. Culture in DMEM + 10% FBS until 80% confluence. -

Serum Starvation: Wash cells with PBS and incubate in serum-free media for 12 hours to synchronize cell cycles and minimize interference from serum lipids.

-

Treatment:

-

Add 9,10-ESA at graded concentrations (e.g., 50, 100, 200, 500

M). -

Incubate for 24 hours .

-

-

RNA Extraction:

-

Wash cells with cold PBS.

-

Lyse directly in TRIzol reagent. Perform chloroform extraction and isopropanol precipitation.

-

-

qPCR Quantification:

-

Reverse transcribe 1

g total RNA to cDNA. -

Perform qPCR using SYBR Green chemistry.

-

Normalization: Use GAPDH or

-Actin as the reference gene. -

Calculation: Use the

method to determine fold change relative to Vehicle Control.

-

Protocol C: Flow Cytometry for Apoptosis/Cell Cycle

Objective: Correlate gene expression changes with phenotypic outcomes.

-

Harvest: Trypsinize cells after 24h treatment.

-

Annexin V/PI Staining (Apoptosis):

-

Resuspend in Binding Buffer.

-

Add Annexin V-FITC and Propidium Iodide (PI).

-

Incubate 15 min in dark.

-

Analyze via Flow Cytometer (Ex 488 nm / Em 530 nm).

-

-

PI Staining (Cell Cycle):

-

Fix cells in 70% ethanol at -20°C overnight.

-

Treat with RNase A to remove RNA.

-

Stain with PI and analyze DNA content histograms to observe G0/G1 peak accumulation.

-

Signaling Pathway Visualization

The following diagram illustrates the mechanistic flow from 9,10-ESA accumulation to the alteration of gene expression and cellular fate.

Figure 2: The 9,10-ESA signaling cascade. Note the suppressive effect on antioxidant genes, which exacerbates ROS accumulation (feedback loop), leading to apoptosis.

References

-

Epoxy Stearic Acid, an Oxidative Product Derived from Oleic Acid, Induces Cytotoxicity, Oxidative Stress, and Apoptosis in HepG2 Cells. Source: Journal of Agricultural and Food Chemistry (2018). Summary: Defines the primary toxicity mechanism of cis-9,10-epoxystearic acid, specifically the downregulation of antioxidant enzymes (SOD, CAT, GPx) and induction of G0/G1 arrest. URL:[Link]

-

Toxicity of Epoxy Fatty Acids and Related Compounds to Cells Expressing Human Soluble Epoxide Hydrolase. Source: Chemical Research in Toxicology (2000). Summary: Investigates the structural requirements for toxicity in fatty acid epoxides and the role of sEH in metabolizing these compounds, highlighting the differential toxicity of epoxides versus their diol metabolites. URL:[Link]

-

Characterizations of neutral lipid fatty acids and cis-9,10-epoxy octadecanoic acid in Pneumocystis carinii carinii. Source: Journal of Lipid Research (1995). Summary: Identifies 9,10-ESA as a distinct lipid marker in specific biological systems, establishing its presence as a natural metabolite. URL:[Link]

-

Mechanisms of regulation of gene expression by fatty acids. Source: Lipids (2004). Summary: Provides the broader context of how fatty acids and their oxidized derivatives interact with nuclear receptors like PPARs and SREBP-1c to modulate metabolic gene expression. URL:[Link]

Sources

In vivo stability and half-life of epoxyoleic acid.

Technical Whitepaper: Pharmacokinetics and Metabolic Stability of Epoxyoleic Acid (cis-9,10-EpSA)

Executive Summary This technical guide provides a comprehensive analysis of the in vivo stability, metabolic fate, and pharmacokinetic properties of cis-9,10-epoxyoctadecanoic acid (9,10-EpSA), commonly referred to as epoxyoleic acid. As a primary cytochrome P450 (CYP) metabolite of oleic acid, 9,10-EpSA functions as a lipid mediator with implications in intracellular lipid signaling and potentially vascular regulation. However, its therapeutic and physiological utility is strictly limited by its rapid degradation. This document details the mechanistic basis of this instability—primarily soluble epoxide hydrolase (sEH)-mediated hydrolysis—and outlines validated protocols for its quantification and stabilization in drug development workflows.

Chemical Identity and Biosynthetic Origin

To ensure experimental precision, researchers must distinguish "epoxyoleic acid" (derived from oleic acid, 18:1) from "leukotoxin" (derived from linoleic acid, 18:2).

-

Common Name: Epoxyoleic acid[1]

-

Systematic Name: cis-9,10-epoxyoctadecanoic acid (9,10-EpSA)

-

Precursor: Oleic Acid (18:1 n-9)

-

Biosynthetic Enzymes: CYP450 epoxygenases (primarily CYP2C and CYP2J subfamilies).

Physiological Context: Unlike the pro-toxic leukotoxins (9,10-EpOME), 9,10-EpSA is generally considered less cytotoxic but biologically active in regulating lipid accumulation and mitochondrial oxidation. Its endogenous levels are tightly controlled by the balance between CYP-mediated synthesis and hydrolase-mediated degradation.

Mechanisms of Instability: The sEH Pathway

The defining pharmacokinetic characteristic of 9,10-EpSA is its metabolic lability. The epoxide ring, while chemically stable in neutral buffer, acts as a high-affinity substrate for Soluble Epoxide Hydrolase (sEH) in vivo.

The Hydrolysis Cascade

Upon formation, 9,10-EpSA is rapidly targeted by sEH (Ephx2), which catalyzes the addition of a water molecule across the epoxide ring. This reaction opens the strained three-membered ring, converting the lipophilic epoxide into a highly polar, biologically inert vicinal diol: threo-9,10-dihydroxystearic acid (9,10-DHSA) .

Kinetic Impact:

-

Vmax: ~3460 nmol/min/mg protein (murine sEH).[4]

-

Km: ~11.0 µM.

-

Implication: The high Vmax/Km ratio indicates that sEH operates near the diffusion limit for this substrate, resulting in a biological half-life often measured in minutes within sEH-rich tissues (liver, kidney).

Visualization of Metabolic Pathway

The following diagram illustrates the lifecycle of Epoxyoleic Acid, highlighting the critical instability node at sEH.

Caption: Figure 1. Metabolic trajectory of Oleic Acid. The stability of the active epoxide (9,10-EpSA) is compromised by sEH-mediated conversion to the diol (9,10-DHSA).

In Vivo Pharmacokinetics and Half-Life

Quantitative stability data for 9,10-EpSA reveals a compound with high clearance (Cl_int) and short residence time.

| Parameter | Value (Estimated/Observed) | Context |

| Microsomal T1/2 | < 10–20 minutes | In rat liver microsomes (RLM) without sEH inhibitors. |

| Plasma T1/2 | ~0.5 – 2.0 hours | Highly dependent on albumin binding (which stabilizes epoxides). |

| Clearance Mechanism | Renal & Biliary | Excreted primarily as the diol (DHSA) or glucuronide conjugates. |

| Plasma Concentration | ~2–50 nM | Endogenous baseline in healthy human plasma. |

Key Insight: The "apparent" stability in plasma is often higher than in tissue because serum albumin acts as a "sink," sequestering fatty acid epoxides from sEH. However, once taken up by cells (liver/endothelium), degradation is immediate.

Analytical Methodologies: Quantification Protocol

To accurately measure 9,10-EpSA stability, one must prevent ex vivo degradation during sample preparation. The following LC-MS/MS protocol includes mandatory stabilization steps.

Protocol: LC-MS/MS Quantification of 9,10-EpSA

Reagents:

-

Internal Standard (IS): 9,10-Epoxy-d17-stearic acid (or similar deuterated analog).

-

Stabilizer: t-AUCB (sEH inhibitor) and BHT (antioxidant).

Step-by-Step Workflow:

-

Sample Collection (Critical):

-

Collect blood into EDTA tubes containing 10 µM t-AUCB immediately.

-

Rationale: sEH is active in blood; without immediate inhibition, EpSA levels will be artificially low (up to 50% loss in 30 mins).

-

Centrifuge at 4°C to separate plasma.

-

-

Extraction (Solid Phase Extraction - SPE):

-

Spike 200 µL plasma with 5 ng Internal Standard.

-

Acidify to pH 4.0 with acetic acid.

-

Load onto OASIS HLB cartridges (pre-conditioned with methanol/water).

-

Wash with 5% methanol.

-

Elute with ethyl acetate. Evaporate under nitrogen.

-

-

LC-MS/MS Parameters:

-

Column: C18 Reverse Phase (e.g., Kinetex 1.7µm, 100 x 2.1 mm).

-

Mobile Phase: (A) Water + 0.1% Acetic Acid, (B) Acetonitrile/Isopropanol.

-

Ionization: Electrospray Ionization (ESI) in Negative Mode .

-

MRM Transitions:

-

9,10-EpSA: m/z 297.2 → 171.1 (Quantifier), 297.2 → 155.1 (Qualifier).

-

9,10-DHSA (Diol metabolite): m/z 315.2 → 171.1.

-

-

Strategies for Stabilization

For researchers developing epoxyoleic acid as a therapeutic agent or probe, the native molecule is too unstable. Two primary strategies are employed to extend half-life:

Strategy A: Co-administration of sEH Inhibitors

Inhibiting the degrading enzyme (sEH) effectively increases the T1/2 of endogenous EpSA.

-

Agents: t-AUCB, TPPU, or 1-Trifluoromethoxyphenyl-3-(1-propionylpiperidin-4-yl) urea.

-

Effect: Can increase plasma half-life from minutes to hours and elevate Cmax by 5-10 fold.

Strategy B: Structural Modification (Bioisosteres)

Chemical modification of the epoxide or the alpha-carbon to prevent hydrolytic attack.

-

Fluorination: Introduction of fluorine atoms near the epoxide ring can sterically hinder sEH access.

-

Cyclopropane substitution: Replacing the epoxide oxygen with a carbon (cyclopropane) mimics the geometry but is chemically inert to sEH.

References

-

Metabolic Fate & sEH Kinetics

- Title: Stereochemical features of the hydrolysis of 9,10-epoxystearic acid catalysed by plant and mammalian epoxide hydrolases.

- Source: Morisseau, C. et al. (2002). Biochemical Journal.

-

URL:[Link]

-

LC-MS/MS Quantification Method

- Title: Quantitative profiling of oxylipins in plasma by LC-MS/MS.

- Source: Wang, Y. et al. (2014).

-

URL:[Link]

-

Biosynthesis & Physiological Role

- Title: Cytochrome P450-derived epoxyeicosanoids and their role in cardiovascular physiology.

- Source: Zeldin, D. C. (2001). Journal of Biological Chemistry.

-

URL:[Link]

-

sEH Inhibition Strategy

- Title: Pharmacokinetics and in vivo potency of soluble epoxide hydrolase inhibitors.

- Source: Liu, J.Y. et al. (2009). Biochemical Pharmacology.

-

URL:[Link]

Sources

- 1. cis-9,10-Epoxystearic Acid (IARC Summary & Evaluation, Volume 11, 1976) [inchem.org]

- 2. 9,10-Epoxystearic acid | C18H34O3 | CID 15868 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. (9Z)-11-((2R,3S)-3-Pentyl-2-oxiranyl)-9-undecenoic acid | C18H32O3 | CID 5281128 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Methodological & Application

HPLC analysis of fatty acid epoxidation products.

An Application Note and Protocol for the HPLC Analysis of Fatty Acid Epoxidation Products

Abstract

Fatty acid epoxides are critical lipid signaling molecules derived from the enzymatic oxidation of polyunsaturated fatty acids (PUFAs). As key mediators in inflammation, cardiovascular regulation, and pain signaling, their accurate identification and quantification are paramount in biomedical research and drug development. This guide provides a comprehensive overview and detailed protocols for the analysis of these labile compounds using High-Performance Liquid Chromatography (HPLC), with a focus on coupling with mass spectrometry (MS). We delve into the causality behind experimental choices, from sample extraction to chromatographic separation and detection, ensuring a robust and validated analytical workflow.

Introduction: The Biological Significance of Fatty Acid Epoxides

Polyunsaturated fatty acids, such as arachidonic acid (AA), linoleic acid (LA), eicosapentaenoic acid (EPA), and docosahexaenoic acid (DHA), are metabolized through three primary enzymatic pathways: cyclooxygenase (COX), lipoxygenase (LOX), and cytochrome P450 (CYP). The CYP epoxygenase pathway converts PUFAs into epoxide derivatives, such as epoxyeicosatrienoic acids (EETs) from arachidonic acid and epoxyoctadecenoic acids (EpOMEs) from linoleic acid.[1]

These epoxides are potent signaling molecules involved in the regulation of vascular tone, renal function, and inflammation.[2][3] For instance, EETs are known vasodilators and play a protective role in the cardiovascular system.[3] However, these epoxides can be rapidly hydrolyzed by soluble epoxide hydrolase (sEH) into their corresponding, and often less active, diols (dihydroxyeicosatrienoic acids, or DHETs). Given their potent biological activities and transient nature, robust analytical methods are required to accurately measure these lipids in complex biological matrices. HPLC, particularly when coupled with tandem mass spectrometry (LC-MS/MS), offers the sensitivity and specificity required for this task.[1][4]

Core Principles of Analysis

Gas chromatography (GC) has traditionally been used for fatty acid analysis but often requires derivatization to increase analyte volatility and thermal stability, which can be a lengthy process.[4][5] HPLC operates at or near ambient temperatures, minimizing the risk of degradation for heat-sensitive compounds like epoxides.[6]

Reversed-Phase (RP) Chromatography

The workhorse for separating fatty acid epoxides is reversed-phase HPLC. In this mode, a nonpolar stationary phase (typically C18) is used with a polar mobile phase.[4][5] Separation is based on the hydrophobicity of the analytes. Fatty acids and their epoxides are retained on the column and are eluted by increasing the proportion of organic solvent (e.g., methanol or acetonitrile) in the mobile phase.[4] The addition of a small amount of acid, like acetic acid (typically 0.01-0.1%), to the mobile phase is crucial.[4][5] This suppresses the ionization of the carboxylic acid group on the fatty acids, ensuring they are in their neutral form, which leads to better peak shape and consistent retention.

Chiral Chromatography

The enzymatic epoxidation of PUFAs by CYP enzymes is often stereoselective, producing specific enantiomers (R/S forms).[7] These enantiomers can possess distinct biological activities. Therefore, separating and quantifying individual enantiomers is critical for understanding their physiological roles. This is achieved using chiral stationary phases (CSPs).[8][9] Columns such as those based on derivatized cellulose or amylose (e.g., Chiralcel OD, Chiralpak IA-U) can resolve epoxide enantiomers, typically after conversion to esters to improve separation.[7][10]

Sample Preparation: The Foundation of Accurate Quantification

The concentration of fatty acid epoxides in biological samples is often very low, while the matrix itself (e.g., plasma, tissue homogenate) is highly complex. Therefore, an efficient extraction and concentration step is essential to remove interfering substances like proteins and phospholipids and to enrich the analytes of interest.[11] Solid-Phase Extraction (SPE) is the most widely used and reliable technique for this purpose.[1][12][13]

The underlying principle of the SPE protocol is to use a C18 (octadecylsilyl) sorbent that retains hydrophobic molecules like fatty acid epoxides from an aqueous sample.[12][13] The protocol's success hinges on several key steps:

-

Inhibition of Artifactual Oxidation: Immediately after collection, biological samples should be treated with antioxidants (e.g., butylated hydroxytoluene, BHT) and/or a cocktail of enzyme inhibitors (e.g., indomethacin for cyclooxygenases) to prevent ex vivo generation or degradation of analytes.[11][12]

-